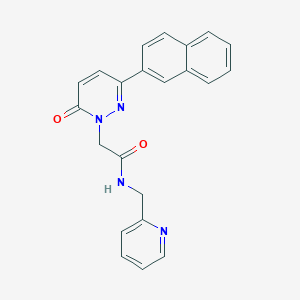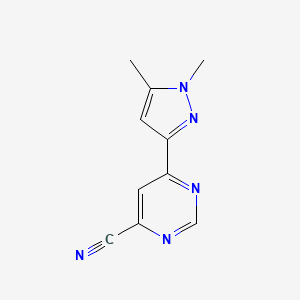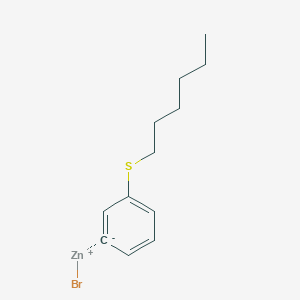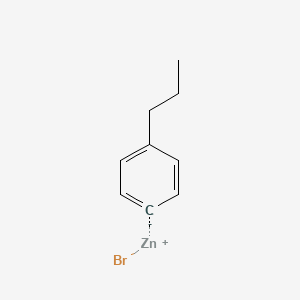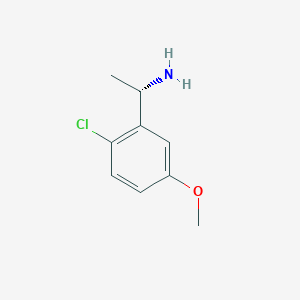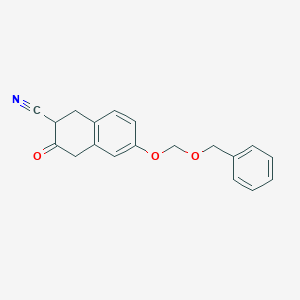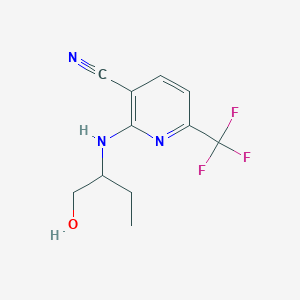
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is a chemical compound with a complex structure that includes a hydroxybutyl group, an amino group, and a trifluoromethyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The hydroxybutyl group is introduced through a reaction with an appropriate butanol derivative, and the trifluoromethyl group is added using a trifluoromethylating agent. The amino group is then introduced through an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butanone, while reduction of the nitro group may produce an amine derivative.
Aplicaciones Científicas De Investigación
2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl and amino groups can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide
- 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H12F3N3O |
|---|---|
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
2-(1-hydroxybutan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12F3N3O/c1-2-8(6-18)16-10-7(5-15)3-4-9(17-10)11(12,13)14/h3-4,8,18H,2,6H2,1H3,(H,16,17) |
Clave InChI |
XWMYGRKJXBLFHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1=C(C=CC(=N1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


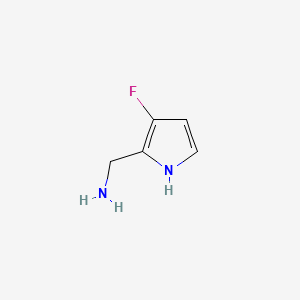

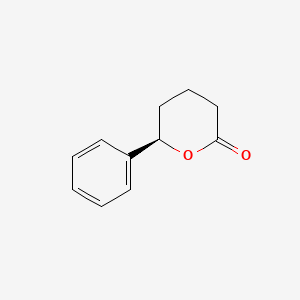
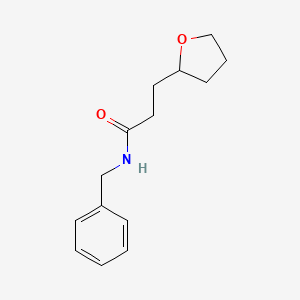
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
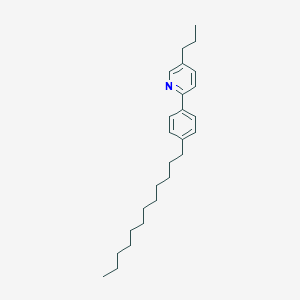
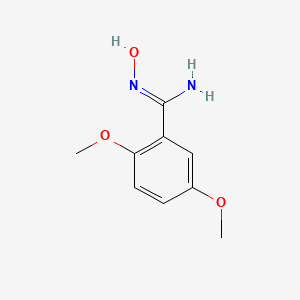
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
